(3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene
CAS No.:
Cat. No.: VC17747135
Molecular Formula: C10H9F2NO2
Molecular Weight: 213.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F2NO2 |
|---|---|
| Molecular Weight | 213.18 g/mol |
| IUPAC Name | (3aS,9aR)-5,8-difluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole |
| Standard InChI | InChI=1S/C10H9F2NO2/c11-5-1-2-6(12)10-9(5)14-7-3-13-4-8(7)15-10/h1-2,7-8,13H,3-4H2/t7-,8+ |
| Standard InChI Key | GYKCNGKCSFNDLB-OCAPTIKFSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H](CN1)OC3=C(C=CC(=C3O2)F)F |
| Canonical SMILES | C1C2C(CN1)OC3=C(C=CC(=C3O2)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the azatricyclo family, featuring a fused ring system comprising two oxygen atoms (dioxa) and one nitrogen atom (aza). Its IUPAC name specifies the stereochemistry at the 3R and 7S positions, critical for its three-dimensional orientation. The molecular formula C₁₀H₉F₂NO₂ corresponds to a molecular weight of 213.18 g/mol . The hydrochloride salt form increases the molecular weight to 249.64 g/mol due to the addition of a chlorine atom .
Key structural elements include:
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Tricyclic core: A [7.4.0] ring system combining seven-membered, four-membered, and bridged cyclic components
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Fluorine substituents: At positions 10 and 13, enhancing electronegativity and potential bioactivity
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Heteroatom arrangement: Oxygen atoms at positions 2 and 8, nitrogen at position 5
The SMILES notation C1C2C(CN1)OC3=C(C=CC(=C3O2)F)F accurately represents the connectivity, while the InChIKey MMGILNORYCIRPT-KVZVIFLMSA-N provides a unique identifier for computational studies .
Synthesis and Production
Synthetic Pathways
Industrial synthesis involves multi-step organic reactions requiring precise stereochemical control. American Elements and AmadisChem employ advanced techniques to achieve high purity grades (99%–99.999%) suitable for research applications . A generalized synthesis route includes:
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Ring-forming reactions: Cycloaddition or cascade cyclization to establish the tricyclic framework
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Fluorination: Electrophilic substitution or halogen exchange at positions 10 and 13
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Stereochemical resolution: Chiral chromatography or asymmetric catalysis to isolate the (3R,7S) diastereomer
Critical challenges include maintaining regioselectivity during fluorination and preventing racemization at stereogenic centers. The hydrochloride salt is typically prepared through acid-base reactions with hydrochloric acid .
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability under standard laboratory conditions (room temperature, inert atmosphere). Key properties include:
| Property | Value/Characteristic | Source |
|---|---|---|
| Melting Point | Not publicly reported | |
| Solubility | Limited aqueous solubility | |
| LogP (Partition Coefficient) | Estimated 1.2–1.8 (lipophilic) | |
| pKa | ~7.4 (amine protonation) |
Fluorine atoms contribute to increased metabolic stability compared to non-halogenated analogues, while the tricyclic system imposes conformational constraints affecting molecular recognition .
| Hazard Code | Risk Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use face shields |
| H335 | May cause respiratory irritation | Work in fume hood |
Storage requires airtight containers at ambient temperature, separated from strong oxidizers. Spill management involves absorption with inert material and disposal per local regulations .
| Parameter | Options |
|---|---|
| Purity | 99%–99.999% |
| Form | Free base or hydrochloride salt |
| Packaging | 1 mg–1 kg scales |
| Analytical Documentation | COA, NMR, HPLC-MS data available |
Pricing varies significantly by purity grade, with ultra-high purity (>99.99%) material costing approximately $2,500–$5,000 per gram .
Future Research Directions
Unresolved Questions
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Crystallographic data: Public domain X-ray structures remain unavailable, hindering computational modeling
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Metabolic fate: ADME properties require characterization in model organisms
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Structure-Activity Relationships: Systematic modification of fluorine positions and stereochemistry
Collaborative efforts between synthetic chemists and pharmacologists could unlock applications in targeted drug delivery and diagnostic imaging.
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